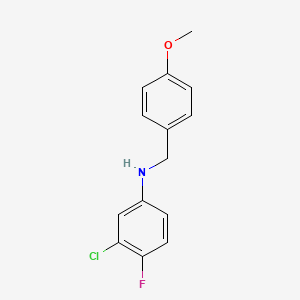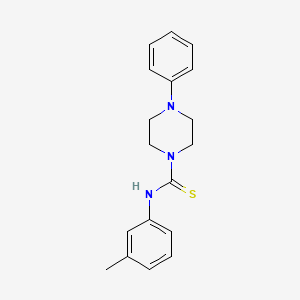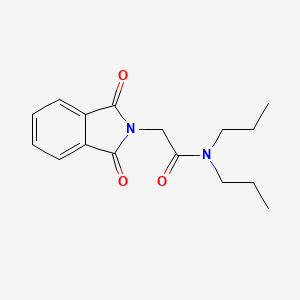![molecular formula C19H24N2O3 B5834890 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPP is a phenol derivative that belongs to the class of piperazine compounds. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood and behavior. 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various disease models. However, one of the limitations of using 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical settings. Additionally, 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol may have potential applications in the treatment of other inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to explore these potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methoxy-6-nitrophenol with 4-(2-methoxyphenyl)-1-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in its free base form.
Aplicaciones Científicas De Investigación
2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective effects in various animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-8-4-3-7-16(17)21-12-10-20(11-13-21)14-15-6-5-9-18(24-2)19(15)22/h3-9,22H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBNHROQOLOTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B5834812.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5834813.png)
![2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5834833.png)
![2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5834838.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)


![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)